molecular formula C9H13NO B1295120 3-(6-Methylpyridin-2-yl)propan-1-ol CAS No. 61744-43-2

3-(6-Methylpyridin-2-yl)propan-1-ol

Cat. No.: B1295120
CAS No.: 61744-43-2
M. Wt: 151.21 g/mol
InChI Key: DJPVDQYTBDDIAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include:

    Grignard Reaction: The aldehyde is reacted with a Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Methylpyridin-2-yl)propan-1-ol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinepropanol, 6-methyl
  • 6-Methyl-2-pyridylpropan-1-ol
  • 3-(6-Methyl-pyridin-2-yl)propanol
  • 3-(6-Methyl-pyridin-2-yl)-1-propanol
  • 6-Methyl-2-pyridinepropanol
  • 3-(6-Methyl-2-pyridyl)propanol

Uniqueness

3-(6-Methylpyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific interactions with biological targets or chemical reactivity are required .

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPVDQYTBDDIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069494
Record name 6-Methyl-2-pyridylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61744-43-2
Record name 6-Methyl-2-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61744-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Pyridinepropanol, 6-methyl-
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Record name 2-Pyridinepropanol, 6-methyl-
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Record name 6-Methyl-2-pyridylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-pyridylpropan-1-ol
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Record name 6-Methyl-2-pyridinepropanol
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Synthesis routes and methods

Procedure details

3-(6-methyl -2-pyridyl)propyn-1-ol was dissolved in MeOH (100 mL) and PtO2 (0.09 g) was added. The reaction mixture was hydrogenated at 4 atm for 30 min. The catalyst was filtered off and methanol evaporated in vacuo. The orange oily residue (2 g) was purified by column chromatography (silica gel, ethyl acetate) yielding a yellow oil (77%). MS (DCI) (M+H)+ at m/z 152.
Name
3-(6-methyl -2-pyridyl)propyn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step Two
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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